(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Overview
Description
Synthesis Analysis
The preparation of “(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol” involves several methods. One method starts from a 2,3-diprotected-2,3-dihydroxy-propionaldehyde, which is transformed into a derivative encompassing a nitromethyl and one or two carboxylate moieties . Another method involves the synthesis of a novel intermediate, (3aR,4S,6aS) 4-methoxy-tetrahydro-furo [3,4-b]furan-2-one .Molecular Structure Analysis
The molecular structure of “(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol” consists of two fused tetrahydrofuran rings . One of the rings contains a disordered O atom and its two adjacent C atoms, a methylene and a bridgehead C atom .Chemical Reactions Analysis
“(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol” is used as a reagent in the synthesis of Darunavir, a second-generation HIV-1-protease inhibitor and antiviral agent .Scientific Research Applications
Use in HIV Protease Inhibitors : This compound is a high affinity P2-ligand and a key building block in several HIV protease inhibitors, including the important drug darunavir. Its synthesis is crucial for the development of these inhibitors (Ghosh, Li, & Perali, 2006).
Efficient Synthesis Methods : There have been various studies on efficient synthesis methods for this compound. A notable method involves a one-pot procedure using furan and glycol aldehyde, which are derived from wood-based materials (Sevenich, Liu, Arduengo, Gupton, & Opatz, 2017). Another study reported a stereoselective synthesis using sugar derivatives as starting materials (Ghosh, Markad, & Robinson, 2020).
Application in Synthesis of Darunavir : The compound is integral in the synthesis of Darunavir, an HIV-1 protease inhibitor used to treat multi-drug-resistant HIV. Various studies have focused on concise and efficient synthesis routes for this compound, highlighting its practical importance in pharmaceuticals (Kanemitsu et al., 2016).
Research in Novel Synthesis Techniques : Research has been conducted on novel synthesis techniques for derivatives of this compound, like the development of a bicyclization method for the construction of 3a,6a-dihydrofuro[2,3-b]furan derivatives, which is valuable for time-saving and catalyst-free synthesis (Shu et al., 2013).
Stereoselective Synthesis Research : Studies have also focused on the stereoselective synthesis of this compound, which is important for ensuring the effectiveness of the resulting HIV protease inhibitors (Ghosh, Leshchenko, & Noetzel, 2004).
properties
IUPAC Name |
(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDXYCHYMULCDZ-SRQIZXRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1[C@H](CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473671 | |
Record name | (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | |
CAS RN |
252873-00-0 | |
Record name | (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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